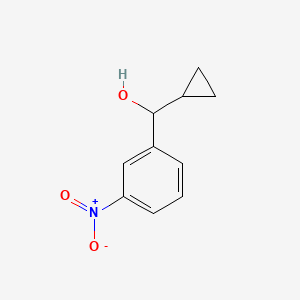

Cyclopropyl(3-nitrophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Rapid Synthesis of Halohydrofurans

Researchers have developed a one-pot, two-step method for the efficient preparation of 3-halohydrofurans by catalyzing the hydroxylation/halocyclization of cyclopropyl methanols. This method, facilitated by TfOH catalysis, operates under mild conditions, demonstrates broad substrate scope, and achieves moderate to excellent yields with cis diastereoselectivity. It underscores the utility of cyclopropyl methanols in synthesizing complex heterocyclic structures, which could have implications for material science and pharmaceutical synthesis (Mothe et al., 2011).

Electroreductive Retro-cyclopropanation

The electrochemistry of nitrophenyl-methanofullerene derivatives demonstrates the electroreductive cleavage of the cyclopropane ring, leading to the formation of fullerene and bis-adducts. This process, varying with structural and electronic differences, illustrates the potential of cyclopropyl groups in modifying the electrochemical properties of fullerenes, impacting material science and nanotechnology applications (Herranz et al., 2002).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes have been employed as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, further oxidized to yield densely functionalized pyrroles. This approach highlights the strategic use of cyclopropyl groups in constructing nitrogen-containing heterocycles, crucial for various pharmaceutical and agrochemical applications (Wurz & Charette, 2005).

Transesterification Reactions Catalyzed by Lanthanides

Lanthanides have catalyzed the methanolysis of esters, showing strong catalysis with both aryl and alkyl esters. This research presents a novel mechanism involving a dimethoxy-bridged lanthanide dimer, offering insights into green chemistry and catalyst design for esterification reactions (Neverov et al., 2001).

Cyclopropane-Shift Reactions

The novel cyclopropane-shift type reactions of diaryl(2-halogenocyclopropyl)methanols have been used to construct complex aromatic structures, such as naphthalenes and indans. These findings open avenues for the synthesis of organic electronic materials and complex molecular architectures (Wakasugi et al., 2000).

Mecanismo De Acción

Target of Action

Cyclopropane-containing compounds have been found to have diverse biological activities . The nitrophenyl group is a common feature in many bioactive compounds and can interact with various biological targets .

Mode of Action

Without specific studies on “Cyclopropyl(3-nitrophenyl)methanol”, it’s difficult to determine its exact mode of action. Cyclopropane-containing compounds often impose conformational rigidity on the molecules of physiologically active compounds .

Biochemical Pathways

Cyclopropane-containing compounds can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The cyclopropane fragment in compounds is known to increase the metabolic stability of the target structures .

Direcciones Futuras

The future directions for Cyclopropyl(3-nitrophenyl)methanol could involve its use in the synthesis of new compounds. For example, it has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib . Additionally, advancements in cyclopropane synthesis could open up new possibilities for the use of this compound .

Relevant Papers The paper “Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts” discusses the use of this compound in the synthesis of lenvatinib . Another paper titled “Improved Access to Cyclopropanol via Supply-Centered Synthesis” discusses the synthesis of cyclopropanol, which could be relevant to the synthesis of this compound .

Propiedades

IUPAC Name |

cyclopropyl-(3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMVLQIABONHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)

![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)